

The Therapeutic Potential of D-Ala-Peptide T-Amide (DAPTA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ala-Peptide T-Amide (**DAPTA**) is a synthetic octapeptide analogue of Peptide T, a naturally occurring peptide derived from the V2 region of the HIV-1 envelope protein gp120. **DAPTA** functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 strains into host cells. Beyond its well-documented anti-HIV activity, emerging evidence highlights the significant therapeutic potential of **DAPTA** in a range of neuroinflammatory and autoimmune disorders. This technical guide provides an indepth overview of the core scientific data, experimental methodologies, and signaling pathways associated with **DAPTA**'s mechanism of action, offering a valuable resource for researchers and professionals in drug development.

Mechanism of Action: CCR5 Antagonism

DAPTA exerts its primary therapeutic effects by binding to and blocking the CCR5 receptor. This action competitively inhibits the binding of R5-tropic HIV-1 gp120 to the receptor, thereby preventing viral entry into target cells such as T-lymphocytes and macrophages.[1] In the context of neuroinflammation, CCR5 is expressed on microglia and astrocytes. Its activation by chemokines contributes to the recruitment and activation of these cells, perpetuating inflammatory cascades. By antagonizing CCR5, **DAPTA** can attenuate these neuroinflammatory processes.[2]



Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of **DAPTA**.

Table 1: In Vitro Anti-HIV-1 Activity of DAPTA

Parameter	Value	Cell Type	Virus Strain	Reference
IC50 (gp120 Bal binding)	0.06 nM	CCR5- expressing cells	HIV-1 Bal	[1]
IC50 (gp120 CM235 binding)	0.32 nM	CCR5- expressing cells	HIV-1 CM235	[1]
HIV-1 Replication Inhibition	>90% at 10 ⁻⁹ M	Monocyte- Derived Macrophages (MDM)	R5 HIV-1 strains	[3]

Table 2: Effects of **DAPTA** in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)



Biomarker	Effect of DAPTA Treatment	Method	Reference
NF-κB p65 (in CD40+ B cells)	Substantial Reduction	Flow Cytometry	[4]
IκBα (in CD40+ B cells)	Increase	Flow Cytometry	[4]
Notch-1 (in CD40+ B cells)	Substantial Reduction	Flow Cytometry	[4]
GM-CSF (in CD40 ⁺ B cells)	Significant Decrease	Flow Cytometry	[5]
MCP-1 (in CD40 ⁺ B cells)	Significant Decrease	Flow Cytometry	[5]
iNOS (in CD40+ B cells)	Substantial Reduction	Flow Cytometry	[4]
TNF-α (in CD40+ B cells)	Substantial Reduction	Flow Cytometry	[4]
IL-6 mRNA (brain tissue)	Downregulation	qRT-PCR	[6]
IL-10 mRNA (brain tissue)	Upregulation	qRT-PCR	[6]

Detailed Experimental Protocols In Vitro HIV-1 Replication Inhibition Assay in MonocyteDerived Macrophages (MDM)

This protocol outlines the methodology to assess the anti-HIV-1 activity of **DAPTA** in primary human monocyte-derived macrophages.

Materials:

Peripheral blood mononuclear cells (PBMCs) from healthy donors



- Ficoll-Paque PLUS for monocyte isolation
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
- Macrophage Colony-Stimulating Factor (M-CSF)
- R5-tropic HIV-1 strain (e.g., HIV-1 BaL)
- DAPTA
- p24 antigen ELISA kit
- PCR reagents for viral cDNA analysis

Procedure:

- Isolation and Culture of Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes by adherence to plastic culture flasks for 2 hours.
- Differentiation into Macrophages: Culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS and M-CSF for 7 days to differentiate them into macrophages (MDM).
- **DAPTA** Treatment and Infection: Pre-treat the MDM with varying concentrations of **DAPTA** (e.g., 10^{-12} M to 10^{-6} M) for 1 hour at 37°C.
- Infect the treated MDM with an R5-tropic HIV-1 strain at a predetermined multiplicity of infection (MOI).
- After 2-4 hours of infection, wash the cells to remove unbound virus and add fresh culture medium containing the respective concentrations of DAPTA.
- Assessment of Viral Replication: Culture the infected cells for up to 21 days, collecting supernatant at regular intervals (e.g., every 3-4 days).



- Quantify the amount of p24 antigen in the culture supernatants using a commercial ELISA kit as a measure of viral replication.
- Analysis of Viral Entry: To confirm that DAPTA inhibits viral entry, perform PCR analysis for early and late HIV-1 reverse transcripts in cell lysates collected a few hours post-infection. A reduction in viral DNA would indicate entry inhibition.[3]

Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in C57BL/6 mice to evaluate the in vivo efficacy of **DAPTA** in a model of multiple sclerosis.

Materials:

- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- DAPTA
- Clinical scoring system for EAE

Procedure:

- Immunization: Emulsify MOG₃₅₋₅₅ peptide in CFA at a final concentration of 2 mg/mL for both.
- Anesthetize the mice and administer a subcutaneous injection of 100 μL of the MOG/CFA emulsion at two sites on the flank.
- Pertussis Toxin Administration: On the day of immunization (day 0) and 48 hours later (day 2), administer an intraperitoneal (i.p.) injection of 200 ng of PTX in sterile PBS.[7][8]

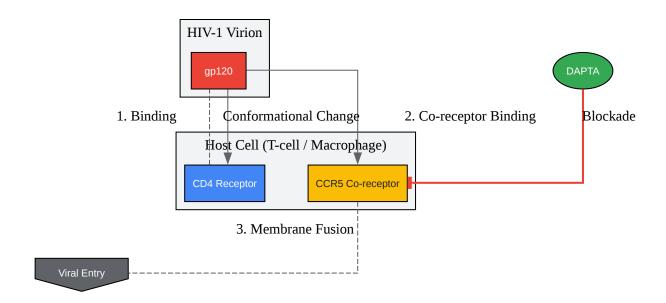


- **DAPTA** Treatment: From day 14 to day 42 post-immunization, administer a daily i.p. injection of **DAPTA** at a dose of 0.01 mg/kg.[4] A control group should receive vehicle injections.
- Clinical Assessment: Monitor the mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
- Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect spleen and brain tissue for further analysis.
- Flow Cytometry: Prepare single-cell suspensions from the spleens and stain for various cell surface and intracellular markers (e.g., CD40, NF-κB p65, IκBα, Notch-1, GM-CSF, MCP-1, iNOS, TNF-α) to analyze immune cell populations by flow cytometry.[4]
- qRT-PCR: Isolate RNA from brain tissue and perform quantitative real-time PCR to analyze the expression levels of inflammatory cytokine and signaling molecule mRNAs (e.g., IL-6, IL-10).[6]

Signaling Pathways and Experimental Workflows DAPTA-Mediated Inhibition of HIV-1 Entry

DAPTA's primary mechanism in preventing HIV-1 infection is the blockade of the CCR5 coreceptor, a critical step in the viral entry process for R5-tropic strains.





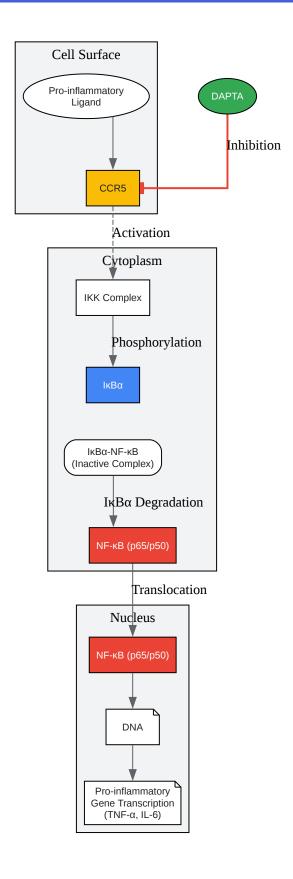
Click to download full resolution via product page

DAPTA blocks HIV-1 entry by binding to the CCR5 co-receptor.

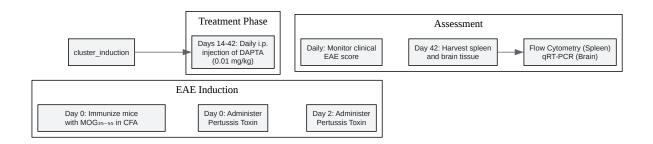
DAPTA's Modulation of the NF-kB Signaling Pathway in Neuroinflammation

In neuroinflammatory conditions, **DAPTA**'s antagonism of CCR5 on immune cells like B-lymphocytes leads to the downregulation of the pro-inflammatory NF-κB signaling pathway.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DAPTA | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. DAPTA, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAPTA, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAPTA, a C-C chemokine receptor 5 (CCR5) antagonist attenuates immune aberrations by downregulating Th9/Th17 immune responses in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis in Mice PMC [pmc.ncbi.nlm.nih.gov]



- 8. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Therapeutic Potential of D-Ala-Peptide T-Amide (DAPTA): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666603#investigating-the-therapeutic-potential-of-dapta]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com